

In-Depth Technical Guide: The Binding Site of M-1121 on Menin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M-1211

Cat. No.: B15568966

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between the covalent inhibitor M-1121 and its target protein, menin. The information presented herein is curated from publicly available scientific literature and structural data, offering a detailed understanding of the molecular interactions, binding affinity, and the experimental methodologies used to characterize this interaction.

Executive Summary

M-1121 is a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. It is being investigated as a therapeutic strategy for acute leukemias with MLL rearrangements. M-1121 forms a specific covalent bond with a key cysteine residue within the MLL binding pocket of menin, effectively blocking the interaction with MLL and leading to the downregulation of leukemogenic genes such as HOXA9 and MEIS1. This guide will delve into the specifics of this binding interaction, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

The M-1121 Binding Site on Menin

The binding of M-1121 to menin is characterized by a highly specific covalent interaction within the MLL binding pocket. This interaction has been elucidated through X-ray crystallography, providing a high-resolution view of the binding mode.

Covalent Interaction

M-1121 establishes a covalent bond with the thiol group of Cysteine 329 (Cys329) in menin.[1] [2] This irreversible interaction is a key feature of M-1121's mechanism of action, leading to a durable inhibition of the menin-MLL interaction. The acrylamide warhead of M-1121 acts as a Michael acceptor for the nucleophilic cysteine residue.

Non-Covalent Interactions and Binding Pocket Residues

Analysis of the co-crystal structure of the menin-M-1121 complex (PDB ID: 7M4T) reveals several key non-covalent interactions that contribute to the inhibitor's affinity and specificity. The inhibitor is deeply buried within a hydrophobic pocket on the surface of menin.

Key Interacting Residues in the Menin Binding Pocket:

While a detailed list of all interacting residues requires specialized software for PDB file analysis, the primary publication highlights the importance of the overall shape and hydrophobicity of the pocket in accommodating M-1121.

Quantitative Binding Data

The affinity of M-1121 and related compounds for menin has been quantified using various biophysical and cellular assays. The following tables summarize the available quantitative data.

Compound	Menin Binding IC50 (nM)	Cell Proliferation IC50 (nM, MV4;11)	Cell Proliferation IC50 (nM, MOLM-13)
M-1121	Not explicitly stated	10.3	51.5[3]
Compound 8	4.0	192	553[4]
Compound 9	1.7	178	703[4]
Compound 10	3.5	105	274[4]
Compound 11	2.8	516	599[4]
Compound 14	3.2	222	948[4]
Compound 15	2.9	272	544[4]
Compound 16	3.6	379	833[4]
Compound 17	2.5	Not specified	Not specified[4]

Note: IC50 values are a measure of the concentration of an inhibitor required to reduce a biological activity by half. Lower values indicate higher potency. While a direct Kd or Ki value for M-1121 is not readily available in the reviewed literature, the low nanomolar IC50 values from competitive binding assays suggest a high affinity for menin. For instance, a macrocyclic peptidomimetic inhibitor of the menin-MLL1 interaction, MCP-1, was reported to have a Ki value of 4.7 nM.[3] Another menin inhibitor, M-89, binds to menin with a Kd value of 1.4 nM.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of M-1121 to menin.

X-Ray Crystallography of the Menin-M-1121 Complex

Objective: To determine the three-dimensional structure of M-1121 in complex with menin to elucidate the binding mode.

Protocol:

- **Protein Expression and Purification:** Human menin (residues 1-550) is expressed in *Escherichia coli* and purified to homogeneity.
- **Complex Formation:** The purified menin protein is incubated with a slight molar excess of M-1121 to ensure complete covalent modification.
- **Crystallization:** The menin-M-1121 complex is subjected to crystallization screening using the sitting-drop vapor-diffusion method at 20°C. Crystals are grown from a solution containing a precipitant, a buffer, and salts.
- **Data Collection:** Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal structure of the menin-M-1121 complex was solved to a resolution of 2.74 Å.[6]
- **Structure Determination and Refinement:** The structure is solved by molecular replacement using a previously determined menin structure as a search model. The model is then refined using crystallographic software to fit the experimental electron density map.

Fluorescence Polarization (FP) Competition Assay

Objective: To determine the potency of M-1121 in disrupting the menin-MLL interaction.

Protocol:

- **Reagents:**
 - Purified human menin protein.
 - A fluorescently labeled peptide derived from the MLL protein that is known to bind to menin (e.g., FAM-labeled MLL peptide).
 - M-1121 and other test compounds.
 - **Assay Buffer:** Phosphate-buffered saline (PBS) containing a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) and a carrier protein (e.g., 0.1% bovine serum albumin) to prevent non-specific binding.
- **Assay Procedure:**

- A fixed concentration of the fluorescently labeled MLL peptide and purified menin are incubated together in the wells of a black, low-binding microplate to form a complex. The concentration of menin is typically at or below the K_d of the fluorescent peptide to ensure a sensitive assay window.
- Increasing concentrations of M-1121 or other competitor compounds are added to the wells.
- The plate is incubated at room temperature for a defined period to allow the binding to reach equilibrium.
- The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
- Data Analysis:
 - The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide from menin by the competitor.
 - The data are plotted as fluorescence polarization versus the logarithm of the competitor concentration.
 - The IC_{50} value is determined by fitting the data to a sigmoidal dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Gene Expression

Objective: To measure the effect of M-1121 on the expression of downstream target genes of the menin-MLL complex.

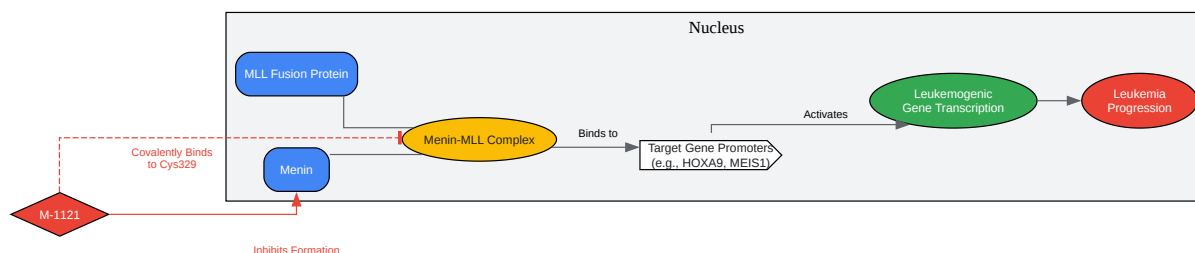
Protocol:

- Cell Culture and Treatment:
 - The MLL-rearranged leukemia cell line, MV4;11, is cultured under standard conditions.
 - Cells are treated with various concentrations of M-1121 or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

- **RNA Isolation:** Total RNA is extracted from the treated cells using a commercial RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the RNA are assessed using a spectrophotometer or a bioanalyzer.
- **Reverse Transcription:** First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
- **qRT-PCR:**
 - The qRT-PCR reaction is set up using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
 - The reaction is performed in a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- **Data Analysis:**
 - The cycle threshold (Ct) values are determined for each gene.
 - The relative gene expression is calculated using the $\Delta\Delta C_t$ method, where the expression of the target genes is normalized to the housekeeping gene and then to the vehicle-treated control.

Visualizations

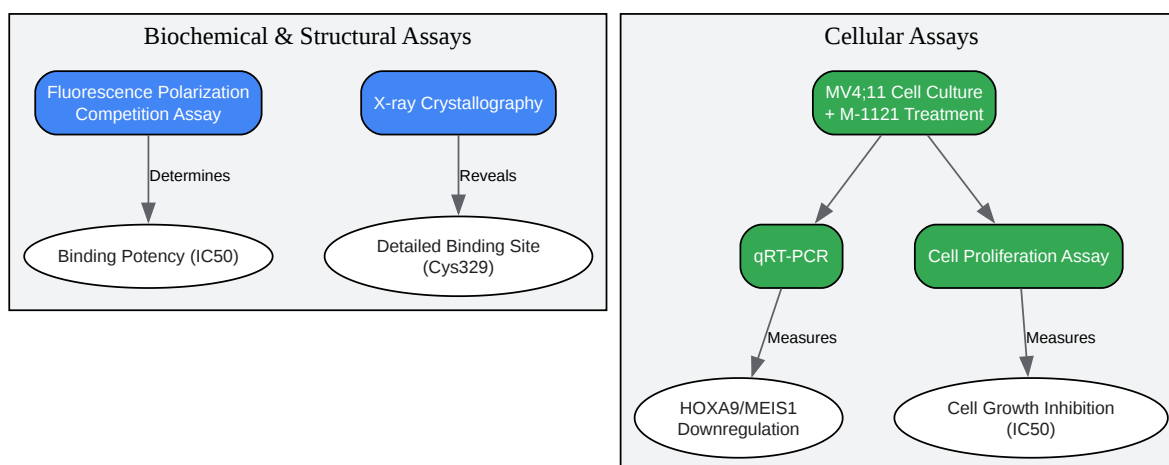
Signaling Pathway of Menin-MLL Inhibition by M-1121



[Click to download full resolution via product page](#)

Caption: M-1121 inhibits the Menin-MLL interaction, blocking leukemogenic gene transcription.

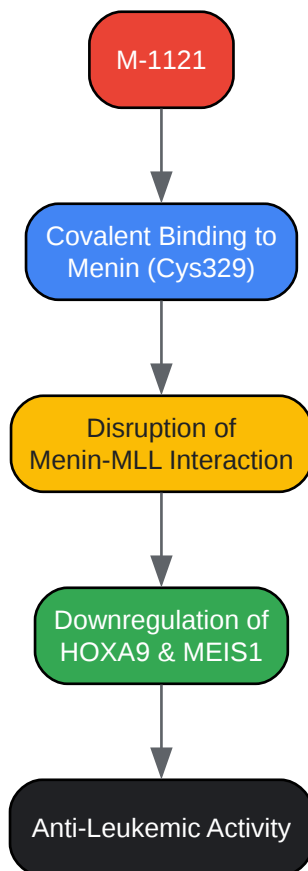
Experimental Workflow for M-1121 Characterization



[Click to download full resolution via product page](#)

Caption: Workflow for characterizing the biochemical and cellular effects of M-1121.

Logical Relationship of M-1121's Mechanism of Action



[Click to download full resolution via product page](#)

Caption: The sequential mechanism of action for M-1121, from target engagement to cellular effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]

- 2. Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Binding Site of M-1121 on Menin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568966#what-is-the-binding-site-of-m-1121-on-menin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com